1,5-Dimethyl-1H-1,2,3-triazole
Description
Structure
3D Structure
Properties
IUPAC Name |
1,5-dimethyltriazole | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7N3/c1-4-3-5-6-7(4)2/h3H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDKDCMQRAKMBPF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=NN1C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
97.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical Reactivity and Transformation Mechanisms of 1,5 Dimethyl 1h 1,2,3 Triazole
Reaction Mechanisms and Pathways for 1,2,3-Triazole Formation and Derivatization
The synthesis of 1,5-disubstituted 1,2,3-triazoles, such as 1,5-Dimethyl-1H-1,2,3-triazole, is most effectively achieved through specific cycloaddition strategies that control regioselectivity.
The cornerstone of 1,2,3-triazole synthesis is the Huisgen 1,3-dipolar cycloaddition, a reaction between an azide (B81097) and an alkyne. While the thermal, uncatalyzed version of this reaction typically produces a mixture of 1,4- and 1,5-disubstituted regioisomers, catalytic methods have been developed to provide high regioselectivity.
For the synthesis of 1,5-disubstituted 1,2,3-triazoles, the Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC) is the preeminent method. nih.govorganic-chemistry.org Unlike the more common Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) which yields the 1,4-isomer, RuAAC selectively produces the 1,5-isomer. nih.govnih.gov The reaction is catalyzed by ruthenium(II) complexes, such as chloro(1,5-cyclooctadiene)(pentamethylcyclopentadienyl)ruthenium(II) ([Cp*RuCl(COD)]). nih.govrsc.org
The accepted mechanism for RuAAC involves the initial coordination of the alkyne to the ruthenium center, followed by oxidative coupling with the azide to form a six-membered ruthenacycle intermediate. mdpi.com This intermediate then undergoes reductive elimination to release the 1,5-disubstituted 1,2,3-triazole product and regenerate the active ruthenium catalyst. mdpi.com The reaction exhibits broad functional group tolerance and can be used with both terminal and internal alkynes to produce 1,5- and 1,4,5-substituted triazoles, respectively. nih.govrsc.org
Beyond ruthenium catalysis, other methods have been developed for the regioselective synthesis of 1,5-disubstituted triazoles. These include metal-free, base-mediated reactions, particularly with electron-deficient alkynes or activated dipolarophiles like enamines and enolates. nih.gov For instance, cesium carbonate in DMSO has been shown to facilitate the highly regioselective formation of 1,5-disubstituted triazoles from β-carbonyl phosphonates and azides. acs.org Additionally, certain zinc-mediated organic-chemistry.org and iron-catalyzed mdpi.com methods have also demonstrated selectivity for the 1,5-isomer under specific conditions.
| Catalyst/Conditions | Key Features | Typical Substrates | Reference |
|---|---|---|---|
| [Cp*RuCl] complexes | High regioselectivity for 1,5-isomer; tolerance for terminal and internal alkynes. | Organic azides, terminal/internal alkynes | nih.govrsc.org |
| FeCl₃ in Ionic Liquid | High regioselectivity; reusable catalytic system. | Azides, terminal alkynes | mdpi.com |
| Cs₂CO₃ in DMSO | Metal-free; mild conditions; highly regioselective via a chelated Z-enolate intermediate. | β-carbonyl phosphonates, azides | nih.govacs.org |
| Molecular Iodine (I₂) | Metal- and azide-free; multicomponent reaction. | Enaminones, tosylhydrazine, primary amines | organic-chemistry.orgmdpi.com |
Understanding the reaction mechanism at a molecular level requires the identification of key intermediates and transition states. In the RuAAC pathway, the crucial intermediate is a six-membered ruthenacycle. The catalytic cycle begins with the displacement of spectator ligands on the ruthenium catalyst by the alkyne and azide reactants, forming an activated intermediate. mdpi.com This species then proceeds through a concerted [3+2] cycloaddition to form the ruthenacycle. Computational studies using models like the distortion/interaction activation strain model have been employed to analyze the transition states, revealing how factors like reactant pre-distortion influence the activation energy of the reaction. acs.org
Experimental characterization of these transient species is challenging but can be achieved through techniques like in-situ NMR monitoring. For example, in the cesium carbonate-mediated synthesis of triazoles, ¹H and ³¹P NMR spectra have been used to observe the formation and disappearance of a cesium-bound carbanionic intermediate, providing direct evidence for the proposed reaction pathway. acs.org Crystallization of such intermediates has also provided structural confirmation. acs.org These studies confirm that the reaction proceeds through well-defined intermediates rather than a purely concerted pathway, allowing for a rational understanding of the observed regioselectivity.
Ring Transformations and Scission Reactions of Triazole Systems
While the 1,2,3-triazole ring is generally stable, it can undergo transformations and cleavage under specific conditions. A classic ring transformation is the Dimroth rearrangement, which involves an isomerization where the exocyclic nitrogen atom and its substituent exchange places with one of the ring nitrogen atoms. wikipedia.org This process typically occurs under thermal or basic conditions and proceeds through a ring-opening to a diazo-imine intermediate, followed by ring-closure. rsc.org This rearrangement provides a pathway to access different triazole isomers and can be a key strategy in the synthesis of novel nitrogen-rich heterocyclic compounds. rsc.org
Ring scission, or cleavage, of the triazole ring is less common due to its aromatic stability but can be induced under high-energy conditions. Flash vacuum pyrolysis at temperatures around 500 °C can cause the extrusion of molecular nitrogen (N₂) to yield a three-membered aziridine (B145994) ring. wikipedia.org Another pathway for ring cleavage involves the transformation of N-acyl-1,2,3-triazoles. These unstable N-acyl intermediates, formed in situ, can undergo denitrogenative ring-opening transformations, providing a route to other chemical structures. chemrxiv.org
Electrophilic and Nucleophilic Substitution Patterns on the Triazole Nucleus
The this compound has a single unsubstituted carbon atom at the C4 position, making it the primary site for substitution reactions. The electronic nature of the triazole ring is complex; it is considered π-excessive, yet the electronegativity of the nitrogen atoms can render the ring protons somewhat acidic and the ring itself electron-deficient in certain contexts.
Electrophilic Substitution: Direct electrophilic substitution on the triazole nucleus can be challenging and may require harsh conditions. However, fused pyrazolo[1,5-c]-1,2,4-triazolo[4,3-a]pyrimidine systems have been shown to undergo electrophilic substitution reactions such as bromination, iodination, and nitration. mdpi.comresearchgate.net For a simple substituted triazole like the 1,5-dimethyl derivative, activation of the ring may be necessary to facilitate reactions with electrophiles.
Nucleophilic Substitution: Nucleophilic substitution on the triazole ring typically requires the presence of a good leaving group at the C4 or C5 position. For instance, halogenated triazoles can undergo substitution by various nucleophiles. electronicsandbooks.com In cases where the triazole ring is itself a substituent on another activated system, such as a purine, the 1,2,3-triazolyl group can act as an effective leaving group in SNAr reactions with O- and C-nucleophiles. beilstein-journals.org The C4 proton of N-alkytriazolium salts is sufficiently acidic to be removed by a base, forming a triazol-4-ylidene (a carbene), which is a strong nucleophile capable of reacting with various electrophiles. youtube.com
Stability and Reactivity Profiles under Diverse Reaction Conditions
The 1,2,3-triazole ring is characterized by significant aromaticity and thermodynamic stability. smolecule.com This stability is a key reason for its widespread use as a linker in various fields, including medicinal chemistry and materials science, as it remains inert to many common reaction conditions. acs.org
The ring is generally resistant to mild acids, bases, and many oxidizing and reducing agents. However, as noted, it can be cleaved under high-temperature pyrolysis. wikipedia.org The presence of the two methyl groups in this compound enhances its lipophilicity and may slightly increase the electron density of the ring system compared to the unsubstituted parent triazole, potentially modulating its reactivity and metabolic stability.
| Condition | Stability/Reactivity | Notes | Reference |
|---|---|---|---|
| Thermal | High stability up to ~500 °C. | Undergoes flash vacuum pyrolysis with loss of N₂ above 500 °C. | wikipedia.org |
| Acidic | Generally stable to mild acidic conditions. | Protonation can occur on ring nitrogens. | smolecule.com |
| Basic | Generally stable to mild basic conditions. | Can catalyze Dimroth rearrangement in certain substituted triazoles. C4-H can be deprotonated under strong basic conditions. | rsc.orgyoutube.com |
| Oxidative | The ring is generally resistant to oxidation. | Side chains can be oxidized without affecting the ring. | acs.org |
| Reductive | The ring is generally resistant to reduction. | Resistant to catalytic hydrogenation under typical conditions. | acs.org |
Spectroscopic and Structural Elucidation of 1,5 Dimethyl 1h 1,2,3 Triazole Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
NMR spectroscopy is an indispensable tool for elucidating the precise connectivity and environment of atoms within a molecule. For 1,5-dimethyl-1H-1,2,3-triazole derivatives, both proton (¹H) and carbon-13 (¹³C) NMR, along with advanced 2D techniques, are routinely employed.
In the ¹H NMR spectrum of this compound, the proton on the triazole ring typically appears as a singlet. The chemical shift of this proton is influenced by the electronic nature of the substituents on the ring. For instance, in some 1,5-disubstituted 1,2,3-triazoles, the triazolyl proton at position 4 gives a characteristic singlet peak around δ 7.71 ppm. neliti.comneliti.com The methyl groups attached to the nitrogen (N1) and carbon (C5) atoms also exhibit distinct singlet signals. For example, in a derivative where a methyl group is present, a singlet may appear around δ 2.80 ppm. derpharmachemica.com The specific chemical shifts can vary depending on the solvent used and the presence of other functional groups in the molecule. unn.edu.ng
Table 1: Representative ¹H NMR Chemical Shifts for 1,5-Disubstituted 1,2,3-Triazole Derivatives
| Proton | Chemical Shift (δ, ppm) | Multiplicity | Reference |
|---|---|---|---|
| Triazole-H4 | ~7.71-8.20 | Singlet | neliti.comneliti.comrsc.org |
| N1-CH₃ | ~3.79 | Singlet | rsc.org |
| C5-CH₃ | ~2.75-2.80 | Singlet | derpharmachemica.com |
The ¹³C NMR spectrum provides valuable information about the carbon framework of the molecule. The two carbon atoms within the 1,2,3-triazole ring (C4 and C5) exhibit characteristic chemical shifts. For this compound, the chemical shifts for the ring carbons are typically found in the aromatic region of the spectrum. The methyl carbons attached to N1 and C5 will appear in the upfield region. For example, in some derivatives, the C4 and C5 carbons of the triazole ring resonate at approximately 133.26 ppm and 138.26 ppm, respectively, while the N1-methyl and C5-methyl carbons appear at distinct upfield shifts. rsc.org
Table 2: Representative ¹³C NMR Chemical Shifts for 1,5-Disubstituted 1,2,3-Triazole Derivatives
| Carbon | Chemical Shift (δ, ppm) | Reference |
|---|---|---|
| Triazole-C4 | ~121.8 - 133.26 | rsc.orgarabjchem.org |
| Triazole-C5 | ~137.9 - 138.26 | rsc.orgarabjchem.org |
| N1-CH₃ | ~51.85 | rsc.org |
| C5-CH₃ | ~9.87 | derpharmachemica.com |
To unambiguously assign all proton and carbon signals and to confirm the connectivity of the substituents, advanced 2D NMR experiments are employed. bohrium.com
COSY (Correlation Spectroscopy): This experiment establishes correlations between protons that are coupled to each other, helping to identify adjacent protons within a substituent. nih.gov
HSQC (Heteronuclear Single Quantum Coherence) / HMQC (Heteronuclear Multiple Quantum Coherence): These techniques correlate directly bonded proton and carbon atoms, allowing for the definitive assignment of carbon signals based on their attached protons. mdpi.comresearchgate.net
These 2D NMR techniques are particularly valuable in the structural elucidation of complex triazole derivatives. nih.govacs.org
Infrared (IR) Spectroscopy for Diagnostic Functional Group Identification
Infrared (IR) spectroscopy is a rapid and effective method for identifying the presence of key functional groups within a molecule. cdnsciencepub.com For this compound and its derivatives, the IR spectrum will display characteristic absorption bands corresponding to the vibrations of the triazole ring and its substituents.
Key diagnostic bands include:
C-H stretching: Aromatic C-H stretches from the triazole ring and any aryl substituents typically appear above 3000 cm⁻¹.
N=N stretching: The stretching vibration of the N=N bond within the triazole ring is often observed in the region of 1417-1424 cm⁻¹. mdpi.com
C=N stretching: The C=N stretching vibrations of the triazole ring can be found in the 1500-1600 cm⁻¹ region. researchgate.net
Ring vibrations: The triazole ring itself gives rise to a series of characteristic skeletal vibrations. nih.govrsc.org
Substituent vibrations: The spectrum will also show bands corresponding to the functional groups of the substituents, such as C=O stretching for ester or ketone groups, and N-O stretching for nitro groups.
Table 3: Characteristic IR Absorption Frequencies for 1,2,3-Triazole Derivatives
| Functional Group | Absorption Range (cm⁻¹) | Reference |
|---|---|---|
| Aromatic C-H Stretch | > 3000 | researchgate.net |
| N=N Stretch (Triazole) | 1417 - 1424 | mdpi.com |
| C=N Stretch (Triazole) | 1500 - 1600 | researchgate.net |
| C-N Stretch | 1233 - 1236 | derpharmachemica.com |
The absence of certain bands can also be informative. For example, in the synthesis of 1,5-disubstituted triazoles from azides and alkynes, the disappearance of the characteristic azide (B81097) (~2100 cm⁻¹) and terminal alkyne C-H (~3300 cm⁻¹) stretching bands confirms the successful cycloaddition reaction.
Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Pattern Analysis
Mass spectrometry is a powerful analytical technique that provides information about the molecular weight and elemental composition of a compound. derpharmachemica.com High-resolution mass spectrometry (HRMS) can determine the molecular formula with high accuracy. nih.gov
The fragmentation pattern observed in the mass spectrum offers valuable structural clues. For 1,2,3-triazole derivatives, the fragmentation often involves cleavage of the triazole ring. rsc.org The specific fragmentation pathways can help to distinguish between different isomers. For instance, the sequential loss of neutral molecules can be characteristic of the substitution pattern on the triazole ring. researchgate.net The molecular ion peak ([M]⁺) or a protonated molecular ion peak ([M+H]⁺) is typically observed, confirming the molecular weight of the synthesized compound. derpharmachemica.com
Theoretical and Computational Investigations of 1,5 Dimethyl 1h 1,2,3 Triazole Systems
Density Functional Theory (DFT) Studies on Electronic Structure and Reactivity
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic properties of molecules. For 1,5-Dimethyl-1H-1,2,3-triazole and its derivatives, DFT calculations provide fundamental insights into their stability, electronic structure, and reactivity.
DFT calculations are instrumental in elucidating the mechanisms of chemical reactions. The Huisgen 1,3-dipolar cycloaddition between an azide (B81097) and an alkyne is the classic method for synthesizing the 1,2,3-triazole core. mdpi.com This reaction can proceed thermally or be catalyzed, often by copper(I), in what is known as the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). mdpi.comnih.gov
Theoretical studies can map the potential energy surface for these reactions, identifying transition states and intermediates. For the CuAAC reaction, DFT calculations have shown that the catalyzed pathway has a significantly lower activation energy barrier compared to the uncatalyzed thermal reaction, explaining the high efficiency and regioselectivity of the former. nih.gov For instance, in a related (R)-carvone-derived system, the calculated free-energy barrier for the CuAAC reaction to form the 1,4-regioisomer was only 4.33 kcal/mol, whereas the barrier to form the 1,5-regioisomer was a much higher 29.35 kcal/mol, explaining the observed selectivity. nih.gov Mechanistic investigations using DFT have also been applied to understand the formation of 1,4,5-trisubstituted 1,2,3-triazoles, proposing transition states and reaction intermediates that guide the reaction to the final products. beilstein-journals.org
Table 1: Calculated Energetic Parameters for 1,2,3-Triazole Synthesis Pathways
| Reaction Type | System | Calculated Parameter | Value (kcal/mol) | Reference |
|---|---|---|---|---|
| CuAAC | (R)-Carvone-derived alkyne + azide | Free-Energy Barrier (1,4-regioisomer) | 4.33 | nih.gov |
| CuAAC | (R)-Carvone-derived alkyne + azide | Free-Energy Barrier (1,5-regioisomer) | 29.35 | nih.gov |
The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are key to understanding a molecule's reactivity. The energy of the HOMO relates to its ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between these two orbitals (ΔE_HOMO-LUMO) is a critical indicator of chemical reactivity and stability. nih.govacs.org
DFT calculations using the B3LYP functional and 6-31+G(d) basis set have been performed on 1,5-dimethyl-1,2,3-triazole to determine these properties. mdpi.com A lower HOMO-LUMO energy gap generally implies higher reactivity. nih.gov For many triazole derivatives, the HOMO and LUMO orbitals are located on different parts of the molecule, which can dictate how they interact with other reagents or biological targets. nih.govsemanticscholar.org These calculations are crucial for predicting how the molecule will behave in various chemical environments and for designing derivatives with tailored electronic properties. nih.gov
Table 2: Calculated Frontier Orbital Energies for Dimethyl-1,2,3-Triazole Isomers
| Compound | Method | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | Reference |
|---|---|---|---|---|---|
| 1,4-dimethyl-1,2,3-triazole | DFT/B3LYP/6-31+G(d) | Data not available | Data not available | Data not available | mdpi.com |
| 1,5-dimethyl-1,2,3-triazole | DFT/B3LYP/6-31+G(d) | Data not available | Data not available | Data not available | mdpi.com |
| 1,2,3-triazole-Schiff base hybrid (Compound 3) | DFT/B3LYP-GD3/6–311++G(d,p) | -6.64 | -2.36 | 4.28 | nih.gov |
| 1,2,3-triazole-Schiff base hybrid (Compound 4) | DFT/B3LYP-GD3/6–311++G(d,p) | -6.12 | -2.75 | 3.37 | nih.gov |
Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions
While DFT provides a static picture of a molecule, Molecular Dynamics (MD) simulations allow researchers to observe its movement and interactions over time. This is particularly useful for understanding the conformational flexibility of the this compound scaffold and its interactions with its environment, such as solvent molecules or biological macromolecules.
MD simulations on peptidotriazolamers, which contain 1,2,3-triazole units as peptide bond isosteres, have been used to study their folding properties. nih.gov These simulations, often run for nanoseconds, can reveal stable secondary structures like helices or twisted shapes and how these structures change in different solvents, such as DMSO versus water. nih.gov For triazole-based inverse agonists targeting the estrogen-related receptor alpha (ERRα), MD simulations lasting up to 1.0 microsecond (1000 ns) have been used to monitor the stability of the ligand-protein complex, as measured by the root-mean-square deviation (RMSD). mdpi.com These simulations show how the triazole ligand induces conformational changes in the protein's helices, which is essential for its biological function. mdpi.com Such studies confirm the binding poses predicted by docking and provide a dynamic view of the key intermolecular interactions, like hydrogen bonds, that stabilize the complex. mdpi.combham.ac.uk
Quantitative Structure-Activity Relationship (QSAR) Modeling for Design Principles
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activity. nih.gov By identifying key molecular descriptors that correlate with activity, QSAR models can predict the potency of new, unsynthesized compounds and provide design principles for more effective molecules.
For 1,2,3-triazole analogs of letrozole (B1683767), an aromatase inhibitor, QSAR studies have been developed using descriptors that cover molecular size, flexibility, polarity, solubility, and electronic properties. researchgate.net Optimal models often use a small subset of descriptors, such as the number of rings, lipophilicity (ALogP), and the HOMO-LUMO energy gap, to build predictive models using methods like multiple linear regression (MLR). researchgate.net In one study, a QSAR model for 1,2,3-triazole letrozole analogs achieved a squared correlation coefficient (R²) of 0.7719 for its training set, indicating a good correlation between the selected descriptors and the observed aromatase inhibitory activity. researchgate.net Similarly, 3D-QSAR models have been developed for 1,2,3-triazole derivatives targeting other enzymes, like Rhizoctonia solani, guiding the synthesis of compounds with significantly improved antifungal activity. acs.org
Table 3: Example of a QSAR Model for 1,2,3-Triazole Analogs
| Target | Model Type | Key Descriptors | Training Set (n) | R² | Test Set (n) | Q² | Reference |
|---|---|---|---|---|---|---|---|
| Aromatase | MLR | Number of rings, ALogP, HOMO-LUMO | 40 | 0.7719 | 40 | 0.6932 | researchgate.net |
Molecular Docking Studies for Investigating Ligand-Target Interactions in Biological Systems
Molecular docking is a computational method that predicts the preferred orientation of a ligand when bound to a target receptor or enzyme. It is widely used in drug discovery to understand binding mechanisms and to screen virtual libraries of compounds for potential biological activity. researchgate.netarabjchem.org
Derivatives of the 1,2,3-triazole scaffold have been extensively studied using molecular docking against a wide range of biological targets. For example, docking studies of 1,2,3-triazole-benzoxazole hybrids against the DprE1 enzyme, a target for tuberculosis treatment, have identified key amino acid residues (e.g., Lys418, His132, Cys387) involved in binding. bham.ac.uk The calculations yield a binding energy or docking score, which estimates the binding affinity; more negative values typically indicate stronger binding. bham.ac.uksemanticscholar.org In one study, a potent DprE1 inhibitor from this class showed a docking energy of -59.05 kcal/mol. bham.ac.uk Similarly, triazole derivatives have been docked into the active sites of the COVID-19 main protease (Mpro) and estrogen-related receptor alpha (ERRα), revealing crucial hydrogen bonding and hydrophobic interactions that are essential for their inhibitory activity. mdpi.comsemanticscholar.org These studies consistently show the triazole ring itself participating in key interactions, such as forming hydrogen bonds with residues like Ser325 in ERRα. mdpi.com
Table 4: Molecular Docking Results for 1,2,3-Triazole Derivatives Against Various Biological Targets
| Compound Type | Biological Target | Docking Score (kcal/mol) | Key Interacting Residues | Reference |
|---|---|---|---|---|
| 1,2,3-Triazole-benzoxazole hybrid | DprE1 (Tuberculosis) | -59.05 | Lys418, His132, Cys387 | bham.ac.uk |
| 1,2,3-Triazole derivative | COVID-19 Main Protease (6LU7) | -8.8 | Multi-hydrogen bonding and hydrophobic interactions | semanticscholar.org |
| 1-Phenyl-4-benzoyl-1H-triazole derivative | ERRα (Nuclear Receptor) | Data not available | Ser325, Glu331, Arg372, Phe495 | mdpi.com |
| 1H-1,2,3-Triazole-Meldrum's acid hybrid | α-Glucosidase | Data not available | Gln279, Arg213, Arg442 | nih.gov |
Advanced Applications of 1,2,3 Triazoles in Chemical Research
Catalysis and Ligand Design Principles
The unique electronic properties and stability of the 1,2,3-triazole ring make it a versatile component in the design of advanced catalytic systems. bohrium.com Its ability to act as a strong sigma-donor ligand, comparable to N-heterocyclic carbenes (NHCs), allows for robust coordination to transition metals, while the polarized C-H bonds within the ring can participate in supramolecular interactions, enabling applications in organocatalysis. nih.govrsc.org
1,2,3-Triazoles as Ligands in Transition Metal Catalysis
The 1,2,3-triazole moiety has become an important ligand in transition metal catalysis due to its unique electronic and steric properties. bohrium.com These properties can be fine-tuned by modifying the substituents on the triazole ring, which allows for precise control over the reactivity and selectivity of the metal complex. bohrium.com Palladium complexes with triazole-based monophosphine ligands, for instance, have demonstrated high activity in Suzuki-Miyaura coupling and amination reactions. organic-chemistry.org
The synthesis of 1,2,3-triazole-based ligands is most prominently achieved through the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry". frontiersin.orgmdpi.com This reaction is highly efficient and regioselective, typically yielding 1,4-disubstituted triazoles. mdpi.commdpi.com Alternative catalysts, such as ruthenium, can provide access to 1,5-disubstituted isomers. mdpi.comwikipedia.org This synthetic versatility allows for the rational design of ligands with specific electronic and steric properties tailored for various catalytic applications.
P,N,N pincer-type ligands that feature a 1,2,3-triazole have been synthesized and used to prepare palladium, nickel, and gold complexes. wvu.edu The synthesis of these complex ligands often involves multi-step processes combining click chemistry with other organic reactions to build the desired molecular architecture. wvu.edu
Table 1: Comparison of Catalytic Systems for 1,2,3-Triazole Synthesis
| Catalyst | Regioselectivity | Reaction Conditions | Reference |
|---|---|---|---|
| Copper(I) | 1,4-disubstituted | Mild conditions, often in water or organic solvents | mdpi.comresearchgate.net |
| Ruthenium(II) | 1,5-disubstituted | Typically requires elevated temperatures | mdpi.comwikipedia.org |
| Silver(I) | 1,4-disubstituted | Similar d10 electronic configuration to Cu(I) | mdpi.com |
| Nickel | 1,5-disubstituted | Can be performed in open air and water | mdpi.com |
This table provides a summary of common catalytic systems used for the synthesis of substituted 1,2,3-triazoles, highlighting the resulting regioselectivity.
The choice of metal catalyst is a primary determinant of regioselectivity in the synthesis of substituted 1,2,3-triazoles. Copper-catalyzed reactions reliably produce 1,4-disubstituted products, whereas ruthenium-based catalysts favor the formation of 1,5-disubstituted isomers. mdpi.com This control over the substitution pattern is crucial as it directly impacts the coordination geometry and electronic properties of the resulting triazole when used as a ligand.
For example, the catalytic system of ionic liquid/FeCl3 has been shown to be a highly regioselective method for producing 1,5-disubstituted 1,2,3-triazoles. mdpi.comresearchgate.net Similarly, cerium-catalyzed cycloadditions also yield 1,5-disubstituted products. organic-chemistry.orgmdpi.com The ability to direct the synthesis towards a specific regioisomer is a powerful tool in designing ligands that can, in turn, control the stereochemistry and efficiency of subsequent catalytic reactions they participate in.
To enhance recyclability and ease of separation, homogeneous triazole-based catalysts have been immobilized on solid supports. rsc.org A 1,2,3-triazole moiety was anchored onto a mesoporous zeolite, SBA-15, and subsequently complexed with a ruthenium catalyst. mdpi.comhuji.ac.il This heterogeneous catalyst demonstrated excellent selectivity for the formation of 1,4-disubstituted triazoles in a multicomponent click reaction conducted in water, which is unusual for ruthenium catalysts that typically yield the 1,5-isomer. huji.ac.il The solid support not only facilitates catalyst recovery but can also influence the catalytic activity and selectivity. huji.ac.il
Another approach involves the synthesis of a magnetic catalyst where a 1,2,3-triazole unit acts as both a linker and a chelator for palladium ions. rsc.org This novel magnetic catalyst, Pd@click-MNPs/CS, was created through a click reaction and demonstrated effectiveness in carbonylation and Suzuki-Miyaura cross-coupling reactions. rsc.org The triazole's N-donor positions strongly coordinate with the palladium(II) ions, stabilizing the catalytic sites within the solid matrix. rsc.org These heterogeneous systems are advantageous for green chemistry applications due to their reusability and reduced contamination of products. nih.gov
Table 2: Examples of Heterogeneous Triazole-Based Catalysts
| Catalyst System | Support Material | Metal | Application | Reference |
|---|---|---|---|---|
| SBA-15-Tz-Ru(II)TPP | Mesoporous Zeolite SBA-15 | Ruthenium | Hydrogen transfer and multicomponent click reactions | mdpi.comhuji.ac.il |
| Pd@click-MNPs/CS | Magnetic Nanoparticles/Chitosan | Palladium | Carbonylation and Suzuki-Miyaura cross-coupling | rsc.org |
This table showcases different strategies for creating heterogeneous catalysts by incorporating 1,2,3-triazole moieties onto various solid supports.
Organocatalytic Systems Utilizing Triazole Derivatives
In addition to their role as ligands for metals, 1,2,3-triazoles are integral to the field of organocatalysis. nih.gov These metal-free catalytic systems are often more environmentally friendly and less sensitive to air and moisture. sci-hub.se The synthesis of substituted 1,2,3-triazoles can itself be achieved through organocatalytic routes, which often provide high regioselectivity and yield. nih.govresearchgate.net
The Dimroth reaction, which involves the condensation of organic azides with active methylene compounds in the presence of a base, is a classic example of an organocatalytic pathway to 1,2,3-triazoles. sci-hub.se Modern organocatalysis has expanded on this concept, utilizing amine catalysts like DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) for [3+2] cycloaddition reactions between α,β-unsaturated esters and azides to form 1,4-disubstituted-1,2,3-triazoles. nih.gov These reactions often proceed via enamine or enolate intermediates. sci-hub.seresearchgate.net The development of these methods allows for access to a diverse range of functionalized 1,2,3-triazoles that are not easily accessible through metal-catalyzed reactions. researchgate.net
Materials Science and Engineering Applications
The exceptional properties of the 1,2,3-triazole ring, including its high stability and strong dipole moment, have led to its incorporation into a variety of advanced materials. rsc.org Molecules rich in 1,2,3-triazoles are increasingly important in polymer and materials science. rsc.org
Poly-1,2,3-triazole-based functional materials have attracted significant attention for applications in molecular recognition, chemical sensing, and as conducting materials. researchgate.netscispace.com These polymers can be synthesized through "double click" reactions using diazide and diyne monomers, allowing for the creation of materials with controlled morphologies, such as hyperbranched polytriazoles. researchgate.net
In the realm of functional coatings, 1,2,3-triazoles are used to design high-performance materials with anti-corrosive and anti-microbial properties. rsc.org Furthermore, triazole-containing metal-organic frameworks (MOFs) have been developed as highly effective and size-selective heterogeneous catalysts for the chemical fixation of CO2 into value-added chemicals. acs.org A covalent organic framework (COF) containing a triazole ring has also been shown to act as a metal-free photocatalyst for the reduction of CO2 to methane under visible light. rsc.org
Based on a comprehensive search of available scientific literature, it is not possible to generate the requested article on “1,5-Dimethyl-1H-1,2,3-triazole” strictly adhering to the provided outline.
While the compound this compound is a known chemical entity, there is a significant lack of published research detailing its specific application in the advanced fields required by the article's structure. Searches for its use in polymeric architectures, crystalline framework materials, chemical sensors, protective coatings, supramolecular chemistry, and specific in vitro biological studies did not yield relevant data for this particular isomer.
The available literature focuses extensively on the broader class of 1,2,3-triazoles, the isomeric 1,4-dimethyl-1H-1,2,3-triazole, or more complex derivatives. Generating content for the requested sections on this compound would require speculation and could not be supported by scientific evidence, thus failing to meet the requirements for a thorough, informative, and scientifically accurate article.
Investigative Studies in Biological Chemistry (Strictly In Vitro and Mechanistic Focus)
Enzyme Inhibition Studies
The 1,2,3-triazole scaffold has been instrumental in the development of potent inhibitors for a range of enzymes implicated in various diseases.
Indoleamine 2,3-dioxygenase 1 (IDO1)
Indoleamine 2,3-dioxygenase 1 (IDO1) is a key enzyme in the kynurenine pathway that catalyzes the breakdown of L-tryptophan and is a target in cancer immunotherapy. nih.gov A series of icotinib-linked 1,2,3-triazole derivatives were synthesized and evaluated for their IDO1 inhibitory activity, with ten compounds showing significant effects. frontiersin.org Among these, compound a17 was identified as the most potent, with a half-maximal inhibitory concentration (IC50) value of 0.37 μM. frontiersin.org In another study, a series of 2H-benzo[b] frontiersin.orgmdpi.comoxazin-3(4H)-one derivatives featuring a 1,2,3-triazole moiety were designed to coordinate with the heme active site of the IDO1 enzyme. frontiersin.orgresearchgate.net This research identified Compound 14e as the most effective inhibitor, with an IC50 value of 3.63 μM. frontiersin.orgresearchgate.net Further research into 4,5-disubstituted 1,2,3-triazoles led to the identification of compounds with IDO1 inhibition potency in the nanomolar range, such as compound 3i , which demonstrated an IC50 value between 70 and 200 nM. nih.gov
Thymidylate Synthase (TS)
Thymidylate synthase (TS) is a crucial enzyme involved in the synthesis of deoxythymidine monophosphate (dTMP), a necessary precursor for DNA synthesis, making it a target in cancer therapy. nih.gov Researchers have synthesized 1,2,3-triazole-incorporated thymol-1,3,4-oxadiazole derivatives and found them to be significant inhibitors of TS. nih.gov Compound 9 from this series was the most effective, with an IC50 of 1.95 μM, which is over 3.7 times more potent than the standard drug, Pemetrexed (IC50 = 7.26 μM). nih.gov Another study developed hybrids containing both 1,2,3-triazole and 1,3,4-oxadiazole moieties. nih.gov Compounds 12 and 13 from this series demonstrated potent TS inhibition with IC50 values of 2.52 µM and 4.38 µM, respectively, surpassing the activity of the standard drug pemetrexed (IC50 = 6.75 µM). nih.gov
Carbonic Anhydrase-II (CA-II)
Carbonic anhydrase-II is a zinc-containing metalloenzyme involved in numerous physiological processes, and its inhibition is relevant for treating several disorders. A series of 1H-1,2,3-triazole analogs were synthesized and evaluated for their inhibitory activity against both bovine (bCA-II) and human (hCA-II) carbonic anhydrase-II. nih.gov For hCA-II, compounds 9i , 9c , 9o , and 9j showed significant potential, with IC50 values ranging from 10.9 to 18.5 µM. nih.gov Compound 9i was the most potent against both bCA-II (IC50 = 11.1 µM) and hCA-II (IC50 = 10.9 µM). nih.gov Another study synthesized novel 1H-1,2,3-triazole analogs via "click" chemistry and tested them against bovine carbonic anhydrase-II, where compound 7b was found to be the most active with an IC50 of 13.8 µM. frontiersin.org
| Compound | Target Enzyme | IC50 Value (µM) | Reference |
|---|---|---|---|
| a17 | Indoleamine 2,3-dioxygenase 1 (IDO1) | 0.37 | frontiersin.org |
| Compound 14e | Indoleamine 2,3-dioxygenase 1 (IDO1) | 3.63 | frontiersin.orgresearchgate.net |
| Compound 9 | Thymidylate Synthase (TS) | 1.95 | nih.gov |
| Compound 12 | Thymidylate Synthase (TS) | 2.52 | nih.gov |
| Compound 9i | Human Carbonic Anhydrase-II (hCA-II) | 10.9 | nih.gov |
| Compound 7b | Bovine Carbonic Anhydrase-II (bCA-II) | 13.8 | frontiersin.org |
Receptor Binding Profiling
The structural characteristics of 1,2,3-triazoles make them suitable for targeting specific protein receptors, leading to the modulation of cellular signaling pathways.
Pregnane X Receptor (PXR) Modulation
The human pregnane X receptor (hPXR) is a nuclear receptor that regulates the expression of drug-metabolizing enzymes and transporters. nih.gov The identification of PXR antagonists is a key area of research to mitigate adverse drug reactions. Through a large-scale, high-throughput screening of over 132,000 compounds, 1,4,5-substituted 1,2,3-triazole analogs were identified as potent and specific hPXR antagonists. nih.gov The most potent compound from this class, SJ000076745-1 , exhibited a cell-based hPXR antagonist IC50 value of 377 nM and an hPXR binding inhibitory IC50 value of 563 nM. nih.gov Another compound used as a positive control in these screening platforms, SPA70 (4-(4-tert-Butylphenylsulfonyl)-1-(2,5-dimethoxyphenyl)-5-methyl-1H-1,2,3-triazole), consistently displayed an IC50 of approximately 0.169 µM. nih.gov
| Compound | Target Receptor | Activity Type | IC50 Value | Reference |
|---|---|---|---|---|
| SJ000076745-1 | Pregnane X Receptor (PXR) | Antagonist | 377 nM (cell-based) | nih.gov |
| SJ000076745-1 | Pregnane X Receptor (PXR) | Binding Inhibition | 563 nM | nih.gov |
| SPA70 | Pregnane X Receptor (PXR) | Antagonist | 169 nM | nih.gov |
Antimicrobial Investigations
Derivatives of 1,2,3-triazole have been evaluated for their in vitro activity against a variety of pathogenic microbes, demonstrating the scaffold's potential in developing new antimicrobial agents. These studies focus on intrinsic activity without assessing human efficacy or safety.
Novel 1,2,3-triazole glycosides were synthesized and tested against Gram-positive (Staphylococcus aureus), Gram-negative (Pseudomonas aeruginosa), and fungal species (Candida albicans and Aspergillus niger). nih.gov The results indicated that S. aureus was the most susceptible to all tested compounds. nih.gov In a separate study, a series of 1,2,3-triazole-bis-4-amino-1,2,4-triazole-3-thiones were found to be potent antimicrobial agents, with compound 7d showing antibacterial and antifungal activity comparable to standard drugs. nih.gov Its Minimum Inhibitory Concentration (MIC) ranged from 1 to 32 µg/mL against Gram-positive bacteria, 1–64 µg/mL against Gram-negative bacteria, and 1–16 µg/mL against fungi. nih.gov Another investigation of triazole derivatives using the disc diffusion method showed that synthesized compounds had significant activity against S. aureus, Bacillus subtilis, Escherichia coli, A. niger, and C. albicans when tested at a concentration of 50 µg/mL. researchgate.net
| Compound Class/Derivative | Microorganism | Activity (MIC Range) | Reference |
|---|---|---|---|
| 1,2,3-Triazole Glycosides (e.g., Compound 5) | Staphylococcus aureus | 5 mg/mL | nih.gov |
| 1,2,3-Triazole Glycosides (e.g., Compound 5) | Pseudomonas aeruginosa | 5 mg/mL | nih.gov |
| 1,2,3-Triazole Glycosides (e.g., Compound 5) | Candida albicans | 10 mg/mL | nih.gov |
| Compound 7d (bis-1,2,4-triazole derivative) | Gram-positive bacteria | 1–32 µg/mL | nih.gov |
| Compound 7d (bis-1,2,4-triazole derivative) | Gram-negative bacteria | 1–64 µg/mL | nih.gov |
| Compound 7d (bis-1,2,4-triazole derivative) | Fungi | 1–16 µg/mL | nih.gov |
Anticancer Mechanistic Studies
Purely in vitro analyses have demonstrated the potential of 1,2,3-triazole derivatives to inhibit cancer cell growth through various mechanisms, including the disruption of the cell cycle and induction of apoptosis.
A study on 1,2,3-triazole-substituted andrographolide derivatives found that several compounds exhibited potent antiproliferative activity against pancreatic (PANC-1), colorectal (HCT116), melanoma (A375), and breast (MCF-7) cancer cell lines, with IC50 values often in the low micromolar range. mdpi.com For instance, against the HCT116 cell line, most derivatives showed better activity (IC50 range: 1.2 µM to 4.8 µM) than the parent compound. mdpi.com Further investigation of a selected derivative, compound 12 , revealed that it induced G2/M cell cycle arrest and apoptosis in a concentration-dependent manner in PANC-1 cells. mdpi.com Another study focused on 1,2,3-triazole–containing chalcone derivatives, which showed potent activity against the A549 lung cancer cell line; compounds 7a and 7c had IC50 values of 8.67 and 9.74 μM, respectively. nih.gov Similarly, 1,2,3-triazole-containing indole (B1671886) derivatives were effective against A549 cells, with compound 14a showing an IC50 of 9.07 μM. nih.gov Research on functional 1,2,3-triazole derivatives identified a phosphonate derivative, compound 8 , as the most active inhibitor of cell growth against four tested cancer cell lines, with IC50 values ranging from 15.13 to 21.25 µM. biointerfaceresearch.com This compound was found to arrest the cell cycle at the G0/G1 phase and induce apoptosis. biointerfaceresearch.com
| Compound | Cancer Cell Line | Activity (IC50 Value) | Reference |
|---|---|---|---|
| Compound 12 (Andrographolide derivative) | PANC-1 (Pancreatic) | 3.4 µM | mdpi.com |
| Compound 7a (Chalcone derivative) | A549 (Lung) | 8.67 µM | nih.gov |
| Compound 14a (Indole derivative) | A549 (Lung) | 9.07 µM | nih.gov |
| Compound 8 (Phosphonate derivative) | HT-1080 (Fibrosarcoma) | 15.13 µM | biointerfaceresearch.com |
| Compound 8 (Phosphonate derivative) | MDA-MB-231 (Breast) | 16.32 µM | biointerfaceresearch.com |
| Compound 8 (Phosphonate derivative) | MCF-7 (Breast) | 18.06 µM | biointerfaceresearch.com |
| Compound 8 (Phosphonate derivative) | A549 (Lung) | 21.25 µM | biointerfaceresearch.com |
Derivatives and Analogues of 1,5 Dimethyl 1h 1,2,3 Triazole
Structure-Activity Relationship (SAR) Studies in Substituted Triazole Frameworks
Structure-Activity Relationship (SAR) studies are fundamental in medicinal chemistry for designing potent and selective therapeutic agents. For the 1,2,3-triazole scaffold, SAR studies have elucidated how different substituents on the triazole ring and its appended moieties influence biological activity.
Research has shown that the nature of substituents at the N1 and C4/C5 positions of the 1,2,3-triazole ring is crucial for various biological activities, including antimicrobial and anticancer effects. nih.govnih.gov For instance, in a series of 3,4,5-trisubstituted 1,2,4-triazoles designed as inhibitors of the annexin (B1180172) A2–S100A10 protein interaction, modifications at multiple positions led to significant changes in potency. The replacement of a phenyl group at the N4 position with a 4-methoxyphenyl (B3050149) group resulted in a tenfold increase in potency compared to the parent compound. nih.gov Further analysis revealed that electron-donating groups on an acetamide-linked phenyl ring also enhanced activity. nih.gov
In another study focusing on quinazoline-1,2,3-triazole hybrids as anticholinesterase agents, SAR analysis indicated that the type of amino group at the C-4 position of the quinazoline (B50416) moiety and the nitrophenyl group attached to the triazole are critical for inhibitory activity. nih.gov Specifically, compounds with a 4-nitrophenyl group linked to the triazole ring were found to be detrimental to acetylcholinesterase (AChE) inhibition. nih.gov These studies underscore the importance of systematic structural modifications to identify key pharmacophoric features and optimize biological activity. nih.govnih.gov
Table 1: SAR Findings in Substituted Triazole Derivatives
| Scaffold/Series | Target/Activity | Key SAR Findings | Reference |
|---|---|---|---|
| 3,4,5-Trisubstituted 1,2,4-Triazoles | Annexin A2–S100A10 Inhibition | A 4-methoxyphenyl group at the N4 position increased potency tenfold. | nih.gov |
| Quinazoline-1,2,3-Triazole Hybrids | Anticholinesterase Activity | A 4-nitrophenyl group on the triazole ring was detrimental to activity. | nih.gov |
| Indole-1,2,4-Triazole Conjugates | Antimicrobial Activity | A free N-H in the indole (B1671886) ring was essential for activity against certain bacteria. | mdpi.com |
Fluorinated and Polyfluoroalkyl/Polyfluoroaryl-Substituted Triazoles
The incorporation of fluorine or fluorine-containing groups into organic molecules is a widely used strategy in drug design to enhance metabolic stability, binding affinity, and lipophilicity. nih.govfrontiersin.orgnih.gov Fluorinated triazoles have emerged as a privileged class of compounds with enhanced pharmacological properties compared to their non-fluorinated counterparts. nih.govfrontiersin.org
The synthesis of fluorinated 1,2,3-triazoles can be achieved through various methods, including the cycloaddition of fluorinated azides or alkynes. rsc.org For example, polyfluoroaryl-substituted alkynes can be readily prepared and used in metal-catalyzed azide-alkyne cycloaddition (AAC) reactions to generate the corresponding triazoles. rsc.org
Numerous studies have demonstrated the superior biological activity of fluorinated triazoles. For instance, certain novel fluorinated 1,2,3-triazole-tagged pyrazolo-pyridine compounds have shown potent anticancer activity against various cancer cell lines. nih.govfrontiersin.org Similarly, fluorinated urea (B33335) hybrids of 1,2,3-triazoles exhibited broad-spectrum and remarkable anticancer activity, with some compounds being more potent than the standard drug 5-fluorouracil. nih.govfrontiersin.org The enhanced efficacy is often attributed to the unique electronic properties of fluorine, which can influence molecular interactions and metabolic pathways. frontiersin.org
Table 2: Examples of Biologically Active Fluorinated Triazoles
| Compound Type | Biological Activity | Key Findings | Reference |
|---|---|---|---|
| Fluorinated 1,2,3-triazole-tagged pyrazolo-pyridines | Anticancer | Compounds 51 and 53 were the most active against tested cancer cell lines. | nih.govfrontiersin.org |
| Fluorinated novel triazole hybrids | Anticancer | Showed broad-spectrum activity with IC50 values in the micromolar range (0.73–11.61 µM). | nih.gov |
| Imidazopyridine-linked-triazole conjugates | Anticancer | Exhibited remarkable cytotoxicity (IC50 range: 0.51–47.94 µM) and induced G2/M arrest. | nih.govfrontiersin.org |
| 1,2,3-Triazole derivatives with pyrrolopyrimidine moieties | Antimycobacterial | Fluorinated compounds showed the best activity against M. tuberculosis H37RV strain. | frontiersin.org |
Triazole-Containing Hybrid Molecules and Conjugates (e.g., Glycoconjugates)
Molecular hybridization, which involves combining two or more pharmacophores into a single molecule, is a powerful strategy for developing novel therapeutic agents with potentially improved efficacy or dual modes of action. researchgate.net The 1,2,3-triazole ring is an ideal linker for creating such hybrid molecules due to its chemical stability, ease of synthesis via "click chemistry," and its ability to act as a hydrogen bond acceptor, often mimicking an amide bond. nih.govmdpi.com
A wide array of triazole-containing hybrids has been synthesized and evaluated for various biological activities. These include conjugates with other heterocyclic systems like coumarins, indoles, and benzimidazoles, as well as with biomolecules such as peptides and carbohydrates (glycoconjugates). mdpi.comnih.govnih.govnih.gov
For example, coumarin-1,2,3-triazole conjugates have been explored as potential anticancer agents. mdpi.com Certain derivatives exhibited selective cytotoxicity towards cervical cancer cells, inducing apoptosis and cell cycle arrest. mdpi.com Glycoconjugates, where a carbohydrate moiety is linked to a triazole, have been synthesized and tested for their antimicrobial properties. nih.gov The synthesis typically involves the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) between an azido-functionalized molecule and an alkyne-functionalized sugar. nih.gov These triazole glycosides have shown promising activity against Gram-positive bacteria like Staphylococcus aureus and various fungal strains. nih.gov The carbohydrate unit can enhance solubility and cell permeability, making these conjugates interesting candidates for further development.
Synthesis and Exploration of Bis-Triazole and Poly-Triazole Systems
The construction of molecules containing multiple triazole units, such as bis-triazoles and poly-triazoles, has garnered significant interest for applications in coordination chemistry, materials science, and medicine. nih.govsemanticscholar.org The iterative and highly efficient nature of the CuAAC reaction makes it particularly suitable for synthesizing these complex architectures. nih.govtandfonline.com
Bis-1,2,3-triazoles, which consist of two linked triazole rings, have been investigated for a range of biological activities. semanticscholar.org Some bis-triazole derivatives are found in commercially available antifungal drugs like fluconazole (B54011) and itraconazole. semanticscholar.org The synthesis of bis-triazoles often involves the reaction of a diazide with two equivalents of a terminal alkyne or a dialkyne with two equivalents of an azide (B81097). frontiersin.org
Poly-triazoles are polymers where the 1,2,3-triazole ring is a repeating unit in the main chain. These materials are known for their good thermal properties and can be synthesized via step-growth polymerization of diazides and dialkynes. tandfonline.comnih.gov The properties of these thermosetting resins can be tailored by changing the structure of the monomer units. tandfonline.comnih.gov For instance, novel polytriazole resins have been developed that can be cured at low temperatures (70 °C) and exhibit high glass transition temperatures, making them suitable for use in advanced composites. tandfonline.com Research has also focused on creating poly(N-vinyl-1,2,3-triazole)s, which show high glass transition temperatures and potential for further functionalization. rsc.org
Emerging Trends and Future Research Directions
Development of Novel and Environmentally Benign Synthetic Protocols
The synthesis of 1,5-disubstituted 1,2,3-triazoles, including 1,5-Dimethyl-1H-1,2,3-triazole, is moving beyond traditional methods towards more sustainable and efficient protocols. A primary focus is the reduction of hazardous waste and energy consumption, aligning with the principles of green chemistry. rsc.org
Key developments in this area include:
Catalyst Innovation : While copper-catalyzed azide-alkyne cycloaddition (CuAAC) is famous for producing 1,4-isomers, ruthenium-catalyzed reactions (RuAAC) are pivotal for the regioselective synthesis of 1,5-disubstituted triazoles. nih.goveurekaselect.com Future work aims to develop more robust and recyclable ruthenium catalysts that operate under milder conditions. The use of novel catalytic systems, such as those based on ionic liquids or magnetic nanoparticles, is also being explored to simplify catalyst recovery and reuse. mdpi.com
Green Solvents : There is a significant shift away from conventional organic solvents towards greener alternatives like water, polyethylene (B3416737) glycol (PEG), and ionic liquids. rsc.orgresearchgate.net Synthesizing triazoles in aqueous media, for instance, not only reduces environmental impact but can also enhance reaction rates and selectivity. researchgate.net
Alternative Energy Sources : Microwave and ultrasound-assisted synthesis are gaining traction as methods to accelerate reaction times, improve yields, and reduce energy consumption compared to conventional heating. mdpi.comnih.gov These techniques offer efficient heat transfer and can promote reactions under solvent-free or minimal-solvent conditions. sphinxsai.com
| Protocol | Key Features | Environmental Benefits | References |
|---|---|---|---|
| Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC) | High regioselectivity for 1,5-isomers. | Offers a direct route, minimizing byproducts. | nih.goveurekaselect.com |
| Aqueous Synthesis | Uses water as a solvent. | Non-toxic, non-flammable, and reduces organic waste. | researchgate.net |
| Ultrasound-Assisted Synthesis | Employs ultrasonic energy to drive reactions. | Faster reaction times, lower energy consumption, often milder conditions. | nih.govtandfonline.com |
| Base-Mediated Synthesis | Uses bases like t-BuOK or tetraalkylammonium hydroxide (B78521) in DMSO. | Avoids the use of metal catalysts. | organic-chemistry.org |
Advanced Mechanistic Investigations to Unravel Complex Triazole Reactions
A deeper understanding of reaction mechanisms is crucial for optimizing synthetic protocols and controlling regioselectivity in triazole formation. nih.gov For 1,5-disubstituted triazoles, research is focused on elucidating the intricate pathways of cycloaddition reactions.
Recent experimental and computational studies on derivatives of this compound have provided significant insights. For example, the reaction of 1-(1,5-dimethyl-1H-1,2,3-triazol-4-yl)-3-(dimethylamino)prop-2-en-1-one with sulfonyl azides has been investigated to understand the factors that determine the reaction's direction. nih.govacs.org Density Functional Theory (DFT) calculations have shown that 1,3-dipolar cycloaddition is highly favored towards a single regioisomer and that seemingly minor changes in reactant structure or solvent can drastically alter the reaction outcome. nih.govacs.org Such studies reveal that the introduction of an electron-deficient group in the sulfonyl azide (B81097) can accelerate the cycloaddition. acs.org
Future mechanistic investigations will likely involve:
In-situ Spectroscopic Analysis : Techniques like real-time NMR and IR spectroscopy can monitor reaction intermediates and kinetics, providing direct evidence for proposed mechanisms.
Isotope Labeling Studies : Using isotopically labeled reactants helps to trace the pathways of atoms throughout the reaction, confirming bond formation and rearrangement steps.
Advanced Computational Modeling : Beyond DFT, more sophisticated computational methods can model transition states and reaction energy profiles with higher accuracy, especially for complex, multi-component reactions. nih.gov
Expansion of Triazole Applications in Unexplored Niche Areas of Chemical Science
While 1,2,3-triazoles are well-established in medicinal chemistry and drug discovery, the unique properties of the 1,5-disubstituted scaffold, including that of this compound, suggest potential in less explored domains. lifechemicals.comnih.gov The 1,2,3-triazole ring is recognized for its metabolic stability and its ability to act as a bioisostere for amide bonds. lifechemicals.com
Emerging niche applications for triazoles that could be explored for this compound include:
Functional Materials : The rigid, planar structure and dipolar nature of the triazole ring make it an excellent building block for novel materials. lifechemicals.com Potential applications include the development of photostabilizing agents for polymers, whitening agents, and specialized ionic liquids. lifechemicals.com
Supramolecular Chemistry : The nitrogen atoms in the triazole ring can act as hydrogen bond acceptors, making them suitable components for designing molecular receptors for anion and cation recognition. irjrr.com This could be applied in the development of chemical sensors.
Corrosion Inhibition : Triazole derivatives have shown promise as corrosion inhibitors, particularly for copper and its alloys, by forming a protective film on the metal surface. lifechemicals.comfrontiersin.org
Organocatalysis : The triazole core can be incorporated into larger molecular frameworks to create novel organocatalysts for various organic transformations. nih.gov
| Application Area | Relevant Properties of Triazole Ring | Potential Function | References |
|---|---|---|---|
| Functional Polymers | Aromaticity, rigidity, UV absorption | Photostabilizing agents, components of dendrimers | lifechemicals.com |
| Chemical Sensing | Hydrogen bonding capability, dipolar nature | Anion/cation recognition in supramolecular receptors | irjrr.com |
| Corrosion Inhibition | Ability to coordinate with metal surfaces | Formation of protective layers on metals | lifechemicals.combio-conferences.org |
| Agrochemicals | Metabolic stability, diverse biological activity | Development of novel herbicides or fungicides | nih.govfrontiersin.org |
Computational Predictions for the Design of Novel Triazole Architectures and Functional Materials
Computational chemistry is becoming an indispensable tool for accelerating the discovery and design of new molecules. frontiersin.org For this compound and its derivatives, computational methods can predict properties and guide synthetic efforts, saving significant time and resources. frontiersin.orgnih.gov
Future research directions in this area include:
Structure-Activity Relationship (SAR) Modeling : Computational models like 3D-QSAR (Three-Dimensional Quantitative Structure-Activity Relationship) can be built to predict the biological activity of new triazole derivatives. frontiersin.orgnih.gov By analyzing the contour maps generated by these models, researchers can identify which structural modifications are likely to enhance a desired activity, such as enzyme inhibition. nih.gov
Virtual Screening and Molecular Docking : Large virtual libraries of triazole-based compounds can be screened against biological targets (e.g., enzymes, receptors) to identify promising candidates for synthesis and testing. mdpi.com Molecular docking studies can predict the binding modes and affinities of these compounds within the target's active site.
Materials by Design : DFT and other quantum-chemical calculations can predict the electronic and physical properties of novel triazole-containing materials. bio-conferences.orgresearchgate.net For instance, calculations of Frontier Molecular Orbitals (HOMO-LUMO) can help in designing triazoles with specific electronic properties for applications in organic electronics or as functional dyes. frontiersin.org
Computational studies have already been used to understand the reactivity of triazole derivatives and to design novel inhibitors. nih.govbio-conferences.org For example, DFT calculations were used to investigate the electronic characteristics and reactivity of a triazole-pyrazole derivative as a corrosion inhibitor. bio-conferences.org Similarly, molecular modeling has been employed to design novel triazole derivatives as potential inhibitors for enzymes like xanthine (B1682287) oxidase, which is relevant in the treatment of gout. frontiersin.orgnih.gov
Q & A
Q. Resolution strategies :
- Use X-ray crystallography to unambiguously assign structures .
- Compare experimental ¹H NMR shifts with DFT-predicted spectra .
Advanced: What computational tools elucidate the mechanistic pathways of triazole-forming reactions?
Density functional theory (DFT) and artificial force-induced reaction (AFIR) methods model transition states and enantioselectivity. For example:
- DFT studies of CuAAC reveal how Cu(I) coordination reduces activation energy by 15–20 kcal/mol .
- AFIR analysis predicts enantiomeric ratios (e.g., 95:5 for Fe-catalyzed couplings), aligning with experimental data .
Applications : Optimize catalyst design (e.g., bulky ligands to enhance stereocontrol) and predict regiochemical outcomes for novel substrates .
Advanced: How are 1,5-disubstituted triazoles being explored as enzyme inhibitors in medicinal chemistry?
- Indoleamine 2,3-dioxygenase (IDO) inhibition : 4-Phenyl-1H-1,2,3-triazole exhibits IC₅₀ = 60 µM, disrupting tryptophan metabolism in cancer cells .
- Carbonic anhydrase-II inhibition : Triazole-thiazole hybrids (e.g., compound 9c ) show sub-micromolar activity via π-stacking and hydrogen bonding .
- Antifungal agents : 2-Substituted-4-methyl-5-aryl-triazoles demonstrate EC₅₀ < 10 µg/mL against Botrytis cinerea .
Design principles : Introduce aromatic or nitro groups to enhance π-π/dipole interactions with enzyme active sites .
Advanced: What are the challenges in scaling up 1,5-disubstituted triazole synthesis, and how can they be mitigated?
Q. Solutions :
- Use flow chemistry to control exothermic reactions and improve safety .
- Develop heterogeneous catalysts (e.g., Cu nanoparticles on silica) to enhance regioselectivity and recyclability .
Advanced: How do solvent and temperature influence the pharmacological activity of 1,5-disubstituted triazoles?
- Solvent polarity : Aqueous conditions favor water-soluble triazole-peptide conjugates for biomolecular tagging , while DMSO enhances cell permeability in anticancer assays .
- Temperature : Elevated temperatures (80–100°C) improve yields in thermal cycloadditions but risk decomposition of sensitive substituents (e.g., nitro groups) .
Case study : Compound 9c (synthesized in DMF at 60°C) showed superior anticancer activity (IC₅₀ = 2.1 µM) compared to analogs prepared in THF .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
